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Ertugliflozin's primary therapeutic action is the highly selective inhibition of the sodium-

glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is predominantly expressed on the apical

(luminal) membrane of epithelial cells in the S1 and S2 segments of the kidney's proximal

tubule.[3][4] Under normal physiological conditions, SGLT2 is responsible for reabsorbing

approximately 80-90% of the glucose filtered by the glomerulus.[4][5]

By binding to SGLT2, ertugliflozin competitively blocks the reabsorption of glucose and

sodium from the glomerular filtrate back into the bloodstream.[6] This inhibition leads to

increased urinary glucose excretion (glucosuria), thereby lowering plasma glucose levels in

patients with type 2 diabetes mellitus.[1][5] The reduced sodium reabsorption also contributes

to beneficial effects on renal hemodynamics.[2][7][8]
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Caption: Ertugliflozin selectively inhibits SGLT2 on the apical membrane of kidney proximal

tubule cells.

Interaction with Other Renal Uptake and Efflux
Transporters
A critical aspect of understanding a drug's renal handling is its interaction with other

transporters that mediate tubular secretion and reabsorption, such as the Organic Anion

Transporters (OATs) and Organic Cation Transporters (OCTs).

In vitro studies have been conducted to assess whether ertugliflozin is a substrate for a panel

of key renal transporters. The results conclusively demonstrate that ertugliflozin is not a

substrate for OAT1, OAT3, OCT2, OATP1B1, OATP1B3, OATP2B1, or OCT1 uptake

transporters.[1] This finding is significant, as it indicates that active tubular secretion via these
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major pathways does not contribute meaningfully to ertugliflozin's entry into tubular cells from

the blood.

Furthermore, ertugliflozin and its metabolites are not inhibitors or inducers of these

transporters at clinically relevant concentrations.[1] This low potential for transporter-mediated

drug-drug interactions (DDIs) simplifies its co-administration with other medications that are

substrates for these pathways.[1] The primary clearance mechanism for ertugliflozin is

metabolism via glucuronidation (UGT1A9 and UGT2B7), with renal excretion of the unchanged

parent drug accounting for only 1.5% of the administered dose.[1][9][10]

Transporter Family
Specific
Transporter

Ertugliflozin
Substrate Status

Reference

Organic Anion

Transporters
OAT1 (SLC22A6) Not a Substrate [1]

OAT3 (SLC22A8) Not a Substrate [1]

Organic Cation

Transporters
OCT2 (SLC22A2) Not a Substrate [1]

OCT1 (SLC22A1) Not a Substrate [1]

Organic Anion

Transporting

Polypeptides

OATP1B1 (SLCO1B1) Not a Substrate [1]

OATP1B3 (SLCO1B3) Not a Substrate [1]

OATP2B1 (SLCO2B1) Not a Substrate [1]

Summary of Quantitative Pharmacokinetic Data
The transport characteristics of ertugliflozin directly influence its pharmacokinetic profile. Its

high bioavailability and minimal renal excretion of the parent compound are consistent with the

lack of significant active tubular secretion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6586154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6586154/
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6586154/
https://www.morressier.com/o/event/59d4a17cd462b80296ca29f4/article/59d51841d462b80296ca34b0
https://pmc.ncbi.nlm.nih.gov/articles/PMC5655776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6586154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6586154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6586154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6586154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6586154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6586154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6586154/
https://www.benchchem.com/product/b3433122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Absolute Bioavailability ~100% [5][9]

Time to Peak Plasma Conc.

(Tmax)
1 hour (fasted), 2 hours (fed) [9][11]

Plasma Protein Binding 93.6% [1][5]

Primary Clearance Mechanism
Metabolism (UGT1A9 &

UGT2B7)
[1][5][10]

Renal Excretion (unchanged

drug)
1.5% of dose [1][9][10]

Terminal Half-life (t½) 11 - 18 hours [9][12]

Experimental Protocols: In Vitro Transporter Assays
The determination that ertugliflozin is not a substrate for major renal transporters was made

using established in vitro methodologies. While the specific protocols from the sponsor are

proprietary, a representative workflow for such an experiment is detailed below.

Representative Protocol: Uptake Transporter Substrate Assessment

This protocol describes a typical method for assessing whether a compound is a substrate of a

specific uptake transporter (e.g., OAT3) expressed in a stable cell line.

Cell Culture: Stably transfected mammalian cells (e.g., HEK293) overexpressing the human

transporter of interest (e.g., hOAT3) and a control mock-transfected cell line (not expressing

the transporter) are cultured to confluence in appropriate media in 24- or 48-well plates.

Assay Initiation: The cell monolayers are washed with a pre-warmed Krebs-Henseleit buffer.

The assay is initiated by adding the same buffer containing the test compound (ertugliflozin)

at a specified concentration, often including a radiolabeled version for ease of detection or

for analysis by LC-MS/MS.

Incubation: Cells are incubated for a short, defined period (e.g., 2-5 minutes) at 37°C to

measure the initial rate of uptake. Parallel incubations are performed with known inhibitors of
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the transporter (e.g., probenecid for OATs) to confirm transporter-specific uptake.

Assay Termination: The incubation is stopped by rapidly aspirating the drug-containing buffer

and washing the cell monolayers multiple times with ice-cold buffer to remove any unbound

compound.

Cell Lysis & Quantification: The cells are lysed, and the intracellular concentration of the test

compound is quantified. For radiolabeled compounds, this is done using liquid scintillation

counting. For non-labeled compounds, LC-MS/MS (Liquid Chromatography with tandem

Mass Spectrometry) is used.

Data Analysis: The rate of uptake is calculated and normalized to the protein content of the

cell lysate. A compound is considered a substrate if its uptake in the transporter-expressing

cells is significantly higher (typically >2-fold) than in the mock-transfected control cells and is

significantly inhibited by the known transporter inhibitor.
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Caption: A typical experimental workflow for an in-vitro transporter substrate assessment assay.
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Conclusion
The cellular transport of ertugliflozin in the kidney is highly specific. Its therapeutic effect is

derived entirely from its interaction with the SGLT2 transporter on the apical side of the

proximal tubule epithelial cells. Comprehensive in vitro screening has demonstrated that

ertugliflozin does not interact with major renal uptake transporters responsible for tubular

secretion, such as OAT1, OAT3, and OCT2. This targeted mechanism, combined with a

primary metabolic route of clearance, results in a predictable pharmacokinetic profile and a low

risk of drug-drug interactions involving renal transporters. This knowledge is crucial for drug

development professionals in predicting renal drug disposition and ensuring patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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